molecular formula C7H13IO2 B573999 (4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 165657-74-9

(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B573999
CAS No.: 165657-74-9
M. Wt: 256.083
InChI Key: BABASTDSXZONTL-ZCFIWIBFSA-N
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Description

“(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane” is a chemical compound with the CAS number 165657-74-9 . It is available for experimental and research use .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a dioxolane ring with two methyl groups attached to one carbon atom and an iodoethyl group attached to the adjacent carbon atom . The molecular weight is 256.083 and the molecular formula is C7H13IO2 .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not provided in the search results .

Scientific Research Applications

  • Synthesis of Analogs and Derivatives

    Research has been conducted on synthesizing enantiomerically pure compounds starting from tartaric acid, which is relevant to the synthesis of olguine analogs. These studies focus on improving stereoselectivity and yield in key synthesis steps (Valverde et al., 1987).

  • Structural Studies

    The synthesis and structural analysis of related 1,3-dioxolane derivatives have been explored. For example, studies on hexaphenyl-1,3-dioxolane reveal insights into the compound's preferred conformation and intermolecular interactions (Irurre et al., 1992).

  • Crystallography and Configuration Analysis

    Research on dioxolane compounds includes synthesis, crystallization, and configuration analysis. These studies contribute to understanding the molecular structure and potential applications of dioxolane derivatives in various fields (Li et al., 2001).

  • Catalytic Applications

    Certain 1,3-dioxolane compounds have been utilized in catalytic processes. For instance, they've been used in the enantioselective chlorination and bromination of β-keto esters, showcasing their potential in asymmetric synthesis (Hintermann & Togni, 2000).

  • Polymer Science

    In polymer science, derivatives of 1,3-dioxolane have been studied for their polymerization properties. This research can inform the use of such compounds in creating new polymeric materials (Rishina et al., 2011).

  • Pharmaceutical Synthesis

    Some 1,3-dioxolane derivatives serve as intermediates in the synthesis of pharmaceuticals. They can be crucial in the production of specific drugs, indicating a significant application in medicinal chemistry (Mukarram et al., 2011).

Mechanism of Action

The mechanism of action for “(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane” is not specified in the search results .

Future Directions

The future directions for the use and study of “(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane” are not specified in the search results .

Properties

IUPAC Name

(4R)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABASTDSXZONTL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CCI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653865
Record name (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165657-74-9
Record name (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165657-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(2-Iodoethyl)-2,2-dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (172 mmol, 45 g) and imidazole (172 mmol, 12 g) were dissolved in THF/acetonitrile (3:1, 300 ml). The mixture was cooled under an ice bath, and iodine (172 mmol, 44 g) was added in four portions with vigorous stirring over 20 minutes. The resulting slurry was warmed to 20° C. and then cooled to 0° C. (±)-2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol (156 mmol, 25 g) was added dropwise to the reaction mixture over 15 minutes. The mixture was stirred at room temperature overnight. The mixture was concentrated, diluted with 5% sodium bicarbonate solution and extracted with hexane. The combined organic layer was dried with MgSO4 and concentrated. Silica gel chromatography gave 4-(2-iodo-ethyl)-2,2-dimethyl-[1,3]dioxolane as a clear oil; 1H NMR (400 MHz, CDCl3): δ 4.18–4.12 (m, 1H), 4.06 (dd, 1H, J1=8.0 Hz, J2=6.1 Hz), 3.55 (dd, 1H, J1=8.0 Hz, J2=6.5 Hz), 3.28–3.17 (m, 2 H), 2.11–1.98 (m, 2H), 1.38 (s, 3H), 1.33 (s, 3H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF acetonitrile
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

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